Trilead chromate silicate

Description

Contextualization within Advanced Inorganic Chemistry and Materials Science

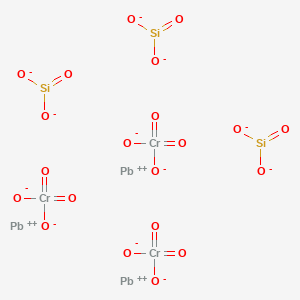

The study of mixed-anion compounds, such as trilead chromate (B82759) silicate (B1173343), is a significant area within advanced inorganic chemistry and materials science. These materials are distinguished by the presence of a single metal cation (lead) being balanced by two or more different oxyanion groups. This structural complexity allows for the creation of materials with unique and tunable properties that are not typically achievable with single-anion compounds.

Rationale for Fundamental Academic Investigation of Complex Lead Oxyanion Compounds

The academic investigation of complex lead oxyanion compounds is driven by several key factors. From a fundamental perspective, these systems serve as a platform for exploring complex crystal chemistry. The ability of lead (Pb²⁺) to adopt various coordination environments allows for the formation of diverse and intricate crystal structures. wikipedia.org Understanding how different oxyanions like chromate, silicate, phosphate (B84403), or arsenate co-exist and order themselves within a single structure provides deep insights into the principles of solid-state chemistry. qut.edu.au

Furthermore, these investigations are crucial for understanding both natural and industrial processes. In mineralogy, many complex lead oxyanion minerals exist, and their study helps to understand the geochemical processes occurring in the Earth's crust, particularly in the oxidized zones of ore deposits. handbookofmineralogy.org In industrial applications, creating composite pigments or single-phase compounds like lead chromate-silicates can lead to enhanced properties. For example, the incorporation of silicate into lead chromate pigments has been explored as a method to improve thermal stability and lightfastness. naturalpigments.com Research into these compounds also has environmental relevance, as understanding the structure and stability of lead-based minerals and materials is vital for predicting their environmental fate and developing strategies for managing lead contamination. uwo.canih.gov

Historical Academic Perspectives on Related Lead Chromate and Silicate Minerals and Synthetic Analogs

The history of lead chromate compounds begins with the discovery of the element chromium itself. In the late 1790s, French chemist Nicolas Louis Vauquelin identified chromium by analyzing the mineral crocoite, a natural form of lead chromate (PbCrO₄), from Siberia. webexhibits.org Vauquelin's work demonstrated that lead chromate could produce brilliant yellow and orange colors, paving the way for its use as a pigment, famously known as chrome yellow. webexhibits.org

The study of silicate minerals has an even longer history, forming a cornerstone of geology and mineralogy. The development of X-ray crystallography in the 20th century allowed for the detailed structural classification of the vast array of silicate minerals.

Academic interest in synthetic materials that combine these two anions grew from the established pigment industry. While simple mechanical mixtures of lead chromate and silica (B1680970) were used as extenders, more sophisticated approaches emerged in the mid-20th century. google.com Patents from the 1960s and 1970s describe methods for encapsulating lead chromate pigment particles with a layer of silica to enhance their durability and resistance to chemical attack and light-induced darkening. naturalpigments.com Another synthetic approach involves the high-temperature calcination of a mixture containing lead oxide, a chromium source, and silica to produce composite pigments. google.com

In the realm of mineralogy, several naturally occurring complex lead chromate minerals that also contain silicate or other oxyanions have been discovered and characterized, providing natural analogs to the synthetic systems. These include:

Hemihedrite : Pb₁₀Zn(CrO₄)₆(SiO₄)₂(F,OH)₂ wikipedia.org

Iranite : Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂ wikipedia.org

Macquartite : Pb₃Cu(CrO₄)(SiO₄)(OH)₄ · 2H₂O qut.edu.au

Fornacite : Pb₂Cu(CrO₄)(AsO₄)(OH), which forms a series with the phosphate mineral Vauquelinite , Pb₂Cu(CrO₄)(PO₄)(OH). wikipedia.orgmindat.org

The discovery and structural analysis of these minerals, particularly from the 1960s onwards, have confirmed that stable, complex crystal structures containing both chromate and silicate anions bound to lead are indeed possible and exist in nature. arizona.eduarizona.edu These minerals serve as important models for understanding the crystal chemistry of polyvalent lead chromate-silicate systems.

Data Tables

Table 1: Properties of Trilead Chromate Silicate

| Property | Value |

|---|---|

| Chemical Formula | Pb₃(CrO₄)(SiO₄) |

| CAS Number | 69011-07-0 |

| Synonyms | Lead(II) chromate silicate, Tribasic lead chromo silicate habitablefuture.org |

Table 2: Related Lead Chromate Oxyanion Minerals

| Mineral Name | Chemical Formula | Crystal System | Key Oxyanions |

|---|---|---|---|

| Hemihedrite | Pb₁₀Zn(CrO₄)₆(SiO₄)₂(F,OH)₂ wikipedia.org | Triclinic | Chromate, Silicate |

| Iranite | Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂ wikipedia.org | Triclinic | Chromate, Silicate |

| Macquartite | Pb₃Cu(CrO₄)(SiO₄)(OH)₄·2H₂O qut.edu.au | Monoclinic | Chromate, Silicate |

| Fornacite | Pb₂Cu(CrO₄)(AsO₄)(OH) wikipedia.org | Monoclinic | Chromate, Arsenate |

| Vauquelinite | Pb₂Cu(CrO₄)(PO₄)(OH) mindat.org | Monoclinic | Chromate, Phosphate |

| Crocoite | PbCrO₄ nih.gov | Monoclinic | Chromate |

Properties

CAS No. |

69011-07-0 |

|---|---|

Molecular Formula |

Cr3O21Pb3Si3-6 |

Molecular Weight |

1.20e+03 g/mol |

IUPAC Name |

dioxido(dioxo)chromium;dioxido(oxo)silane;lead(2+) |

InChI |

InChI=1S/3Cr.3O3Si.12O.3Pb/c;;;3*1-4(2)3;;;;;;;;;;;;;;;/q;;;3*-2;;;;;;;6*-1;3*+2 |

InChI Key |

MFFYMVLFABEPKP-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways

Controlled Precipitation and Co-precipitation Approaches for Mixed-Anion Phasesgoogle.com

Controlled precipitation from aqueous solutions is a common and versatile method for producing lead chromate-based pigments. google.com This technique involves the reaction of soluble lead salts with a solution containing chromate (B82759) and silicate (B1173343) anions, leading to the formation of the insoluble trilead chromate silicate. Co-precipitation, where multiple anions are simultaneously precipitated with the lead cation, allows for the creation of mixed-anion phases with tailored properties. google.com

A typical approach involves preparing separate aqueous solutions of a soluble lead salt, such as lead nitrate (B79036), and a mixture of soluble chromate and silicate salts, often sodium chromate and sodium silicate. google.com These solutions are then carefully mixed under controlled conditions to induce the precipitation of the desired compound. google.com The process can be described as a metathesis reaction where the lead cations and the chromate and silicate anions combine to form the insoluble product, while the other ions remain in solution.

Elucidation of Reaction Parameters on Phase Purity and Crystallinity (e.g., pH, Temperature, Precursor Stoichiometry)google.com

pH: The pH of the reaction medium significantly influences the precipitation process. For instance, in the synthesis of silica-treated lead chromate pigments, the pH of the lead nitrate solution is often adjusted to a range of 3 to 4, while the solution containing sodium chromate, sodium sulfate, and sodium silicate is adjusted to a pH between 11 and 13. google.com The final pH after mixing the solutions can also be a critical factor, with a target range often between 5.8 and 6.2. google.com The pH affects the solubility of the reactants and the stability of the precipitating species, thereby influencing the phase composition of the final product.

Temperature: Temperature plays a crucial role in both the precipitation and the subsequent aging or digestion of the precipitate. The initial precipitation is often carried out at a controlled temperature, for example, around 20°C to 27°C. google.comgoogle.com Following precipitation, the suspension is frequently heated to a higher temperature, such as 93°C, and held for a specific duration to promote crystal growth and improve crystallinity. google.com This thermal treatment, often referred to as digestion, allows for the rearrangement of the crystal lattice and the reduction of defects.

Precursor Stoichiometry: The molar ratios of the lead, chromate, and silicate precursors are fundamental in determining the chemical composition and phase purity of the final product. The stoichiometry must be carefully controlled to ensure the formation of the desired this compound phase. For example, in the production of a lead chromate-lead silicate composition pigment, the proportions are adjusted so that the final product contains 2 to 10 moles of lead oxide (PbO) per mole of chromium trioxide (CrO₃) and 0.75 to 7.5 moles of silicon dioxide (SiO₂) per mole of PbO. google.com

The following table summarizes the typical ranges for these critical reaction parameters in the precipitation synthesis of lead chromate silicate pigments:

| Parameter | Typical Range | Effect on Product |

| pH of Lead Salt Solution | 3.0 - 4.1 | Influences lead ion availability and precipitation kinetics. |

| pH of Anion Solution | 7.4 - 13 | Affects the form of silicate and chromate species in solution. |

| Final Reaction pH | 5.8 - 9.5 | Determines the overall phase purity and composition. |

| Precipitation Temperature | 19°C - 27°C | Controls the initial nucleation and particle size. |

| Digestion Temperature | ~93°C | Promotes crystal growth and enhances crystallinity. |

| PbO:CrO₃ Molar Ratio | 2:1 to 10:1 | Dictates the basicity and color of the pigment. google.com |

| SiO₂:PbO Molar Ratio | 0.75:1 to 7.5:1 | Influences the degree of silica (B1680970) incorporation and surface properties. google.com |

Investigation of Additive Influence on Crystal Growth and Morphological Controlresearchgate.netresearchgate.net

The addition of certain chemical agents during the precipitation process can significantly influence the crystal growth and morphology of this compound particles. mdpi.com These additives can act as crystal habit modifiers, growth inhibitors, or nucleation promoters, allowing for fine-tuning of the pigment's physical properties. mdpi.comresearchgate.net

The use of additives is a key strategy for controlling particle size, shape, and polymorphism. mdpi.com For instance, the introduction of specific polymers can inhibit crystal growth by adsorbing onto the crystal surfaces, thereby reducing the rate of particle size increase. researchgate.net This can lead to the formation of smaller, more uniform particles, which can be advantageous for certain applications.

Furthermore, the introduction of other metal oxides, such as hydrous titanium oxide and hydrous aluminum oxide, after the initial precipitation of the silica-treated pigment is a common practice to enhance properties like thermal stability. google.com These additives are typically applied as a post-treatment, forming a coating on the surface of the primary pigment particles. The amount of these additives is carefully controlled, often in the range of 0.5 to 6.0% by weight, calculated as the metal oxide. google.com

The table below provides examples of additives used in the synthesis of lead chromate-based pigments and their effects:

| Additive | Stage of Addition | Effect |

| Sodium Sulfate | During precipitation | Influences the shade and crystal structure of the pigment. google.com |

| Sodium Molybdate (B1676688) | During precipitation | Used to produce molybdate orange and red pigments. google.com |

| Hydrous Titanium Oxide | Post-precipitation | Improves thermal stability and lightfastness. google.com |

| Hydrous Aluminum Oxide | Post-precipitation | Enhances durability and chemical resistance. google.com |

| Polymeric Additives | During crystallization | Can inhibit crystal growth and control particle size. researchgate.netnih.gov |

Solid-State Reaction Techniques for Lead Chromate Silicates

Solid-state reaction, or calcination, offers an alternative route to the synthesis of this compound. This method involves the intimate mixing of solid precursors, typically oxides or salts of lead, chromium, and silicon, followed by heating at elevated temperatures. google.com The high temperatures provide the necessary energy for the diffusion of ions and the formation of the desired crystalline product.

In a typical solid-state synthesis, a mixture of basic lead chromate, lead oxide (litharge), and silica is prepared in specific proportions. google.com This mixture is then calcined at temperatures ranging from 450°C to 700°C for a period of 1 to 3 hours. google.com During calcination, the reactants undergo a series of chemical transformations, leading to the formation of the this compound compound. The final properties of the pigment, such as its color and crystalline phase, are highly dependent on the calcination temperature and duration. For example, a specific process involves calcining an intimate mixture of basic lead chromate, black lead, and silica at a temperature between 600°C and 650°C. google.com

Hydrothermal and Sol-Gel Synthesis Protocols for Complex Silicate-Chromate Systemsgoogle.comresearchgate.net

Hydrothermal and sol-gel methods are advanced synthesis techniques that offer precise control over the composition, particle size, and morphology of complex oxide materials like this compound.

Hydrothermal Synthesis: This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel, known as an autoclave. nih.govrsc.org The high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the desired product. For silicate-chromate systems, hydrothermal synthesis can lead to the formation of well-defined crystalline phases that may be difficult to obtain through conventional precipitation methods. The reaction temperature, time, and the pH of the initial solution are critical parameters that influence the final product characteristics. rsc.org For example, the synthesis of some complex silicates is sensitive to the pH value, with higher or lower values significantly decreasing the product yield. rsc.org

Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. lifescienceglobal.commdpi.com In the context of silicate-chromate systems, this method typically involves the hydrolysis and condensation of metal alkoxide precursors, such as a silicon alkoxide and a soluble chromium salt, in the presence of a lead salt. researchgate.net The process allows for the creation of highly homogeneous materials at a molecular level. The pH and heat treatment conditions are crucial factors that affect the structural, microstructural, and optical properties of the resulting compounds. researchgate.net For example, Pb₂CrO₅ nanoparticles have been embedded in an amorphous SiO₂ matrix using a sol-gel process. researchgate.net

Nanoscale Material Synthesis and Particle Engineering for Controlled Structure

The synthesis of this compound at the nanoscale and the engineering of its particle structure are emerging areas of research driven by the desire to create materials with enhanced properties. Nanoscale synthesis aims to produce particles with dimensions in the range of 1 to 100 nanometers, which can lead to unique optical and physical characteristics compared to their bulk counterparts.

Various techniques are being explored for the controlled synthesis of nanoscale lead chromate silicates. These include modified precipitation methods where reaction conditions are carefully controlled to favor the formation of nanoparticles. researchgate.net The use of microemulsions or templating agents can also provide a confined environment for the reaction, leading to the formation of size- and shape-controlled nanoparticles.

Crystallographic Analysis and Structural Elucidation

Advanced X-ray Diffraction Techniques for Phase Identification and Atomic Arrangement

X-ray diffraction (XRD) is the cornerstone for identifying crystalline phases and determining the precise arrangement of atoms within a crystal lattice. Both single-crystal and powder XRD methods are crucial for a comprehensive understanding of lead chromate (B82759) silicate (B1173343) structures.

Single-crystal X-ray diffraction offers unparalleled precision in defining the atomic architecture of crystalline solids. This technique has been instrumental in resolving the structures of complex lead chromate silicates. A notable example is the structural determination of the mineral iranite, Pb₁₀Cu(CrO₄)₆(SiO₄)₂(OH)₂, which was resolved using single-crystal XRD data. figshare.com

The analysis revealed that iranite is isomorphous with hemihedrite, meaning they share the same fundamental crystal structure, with copper (Cu) in iranite substituting for zinc (Zn) and hydroxide (B78521) (OH) for fluoride (B91410) (F) in hemihedrite. figshare.com The structure of iranite consists of layers built from CrO₄ and SiO₄ tetrahedra, along with CuO₄(OH)₂ octahedra. These layers are interconnected by five symmetrically distinct lead (Pb²⁺) cations. figshare.comacs.org Such detailed structural information, including precise bond lengths, bond angles, and atomic positions, is only achievable through single-crystal XRD.

Table 1: Crystallographic Data for Iranite

| Parameter | Value |

|---|---|

| Formula | Pb₁₀Cu(CrO₄)₆(SiO₄)₂(OH)₂ |

| Crystal System | Triclinic |

| Space Group | P1 |

| Key Structural Features | Layers of CrO₄/SiO₄ tetrahedra and CuO₄(OH)₂ octahedra |

| Inter-layer Linkage | Five unique Pb²⁺ cations |

This interactive table summarizes key crystallographic data for iranite, a representative complex lead chromate silicate.

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and characterizing polymorphic forms in polycrystalline samples. For lead chromate compounds, PXRD is routinely used to distinguish between different structural forms (polymorphs) and to confirm the phase purity of synthesized materials. researchgate.net

For instance, lead chromate (PbCrO₄), the mineral crocoite, can exist in different polymorphs, such as a stable monoclinic form and a less stable orthorhombic form. arizona.eduresearchgate.net PXRD patterns serve as a fingerprint for each phase, allowing for their unambiguous identification. The diffraction pattern of the common monoclinic form of PbCrO₄ is well-established and indexed to the space group P2₁/n. researchgate.netaps.org Researchers have demonstrated that by controlling synthesis conditions, such as pH, different polymorphs and phases of lead chromate can be selectively produced, with PXRD being the primary tool for verifying the outcome. researchgate.net This technique is also used to identify amorphous (non-crystalline) components, such as the amorphous silica (B1680970) coatings applied to lead chromate pigments to improve their durability. acs.org

Polymorphism and High-Pressure Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a known characteristic of lead chromate (PbCrO₄). researchgate.net The study of how these structures change under high pressure reveals fundamental insights into their stability and compressibility.

High-pressure single-crystal and powder X-ray diffraction studies on PbCrO₄ (crocoite) have identified several pressure-induced phase transitions. At ambient pressure, it exists in a monazite-type monoclinic structure (space group P2₁/n). figshare.comresearchgate.net Upon compression, it undergoes a phase transition to a tetragonal scheelite-type structure (space group I4₁/a) at approximately 4.5 GPa. figshare.comacs.org Further studies investigating pressures up to 51.2 GPa have reported a more complex sequence of transitions. An initial transition was found at 3.8 GPa to an isomorphic monoclinic structure, followed by a second transition at 11.1 GPa, after which a coexistence of tetragonal (I4₁/a) and a different monoclinic (P2₁) structure was observed. researchgate.net These transitions are reversible upon decompression. researchgate.net Such studies on the simpler PbCrO₄ system are critical for predicting the potential high-pressure behavior of more complex lead chromate silicate structures.

Table 2: High-Pressure Polymorphs of PbCrO₄

| Pressure Range | Crystal System | Space Group | Notes |

|---|---|---|---|

| Ambient | Monoclinic | P2₁/n | Monazite-type structure. researchgate.net |

| ~4.5 GPa | Tetragonal | I4₁/a | Scheelite-type structure. figshare.comacs.org |

| 3.8 - 11.1 GPa | Monoclinic | P2₁/n | Isomorphic transition. researchgate.net |

| > 11.1 GPa | Monoclinic + Tetragonal | P2₁ + I4₁/a | Coexistence of phases. researchgate.net |

This interactive table outlines the observed phase transitions of lead chromate under increasing pressure.

Comprehensive Crystal Chemistry and Bond Valence Sum Analysis

Crystal chemistry examines the relationship between chemical composition, internal structure, and physical properties. For lead chromate silicates, this involves analyzing the coordination of the metal centers and the way the chromate and silicate units connect. Bond valence sum (BVS) analysis is a powerful method used to verify these structural models by checking the consistency of bond lengths with the expected oxidation states of the atoms. arizona.eduaps.org

In the crystal structure of iranite, the constituent atoms exhibit distinct coordination environments. The copper atom is found in an octahedral coordination, surrounded by four oxygen and two hydroxide ions [CuO₄(OH)₂]. figshare.comacs.org The chromium and silicon atoms are located at the center of tetrahedral units, forming [CrO₄]²⁻ and [SiO₄]⁴⁻ anions, respectively. figshare.com

The lead (Pb²⁺) cations play a crucial role in linking the structural layers. There are five unique lead sites in the iranite structure, each exhibiting a different coordination environment with a wide range of Pb-O bond distances. figshare.com This variability in the coordination of lead is a common feature in complex lead-containing minerals.

The topology of the iranite structure is defined by the connectivity of its polyhedral units. The [CrO₄]²⁻ and [SiO₄]⁴⁻ tetrahedra, along with the [CuO₄(OH)₂]⁶⁻ octahedra, are linked together to form layers parallel to the (120) crystallographic plane. figshare.com Specifically, the copper-centered octahedra are corner-linked to two chromate and two silicate tetrahedra. figshare.com Two additional types of chromate groups are isolated within the layers. These complex layers are then held together by the lead cations that reside between them, providing charge balance and structural integrity. figshare.com

Bond Valence Sum Analysis

Bond Valence Sum (BVS) analysis is an empirical method used to validate crystal structure determinations by calculating the oxidation state of an atom from the lengths of its bonds to neighboring atoms. aps.orgresearchgate.net The BVS for an ion is calculated by summing the bond valences of all bonds connected to it. The calculated sum should be close to the ion's formal oxidation state. arizona.edu

This technique is particularly useful for complex structures or for atoms that can exist in multiple oxidation states, such as chromium. researchgate.netmindat.org For a hypothetical trilead chromate silicate, BVS analysis would be used to confirm that the lead, chromium, and silicon atoms are in their expected +2, +6, and +4 oxidation states, respectively. By applying established bond valence parameters for Pb-O, Cr-O, and Si-O bonds to the experimentally determined bond lengths from XRD, one can calculate the valence sum for each cation. A close match between the calculated BVS and the expected integer oxidation state provides strong validation for the determined crystal structure. aps.org

Isostructural Relationships with Apatite-Group Minerals (e.g., Bellite, Mimetite, Vanadinite Series)

The concept of isostructural relationships is fundamental to understanding the crystal chemistry of "this compound." Minerals are considered isostructural when they share the same basic crystal structure, despite having different chemical compositions. This phenomenon is particularly prevalent within the apatite supergroup of minerals, which provides a structural framework for understanding related compounds. The apatite structure is characterized by its ability to accommodate a wide variety of cations and anionic groups, leading to numerous mineral species that share a common crystallographic blueprint.

Detailed research into lead-based minerals reveals a strong structural link between compounds containing lead, chromate, and silicate moieties and established members of the apatite group, such as Mimetite and Vanadinite. These minerals crystallize in the hexagonal system with the space group P63/m, which is a defining feature of the apatite structure. wikipedia.orghandbookofmineralogy.orgwikipedia.orgarizona.edujgeosci.org

Mimetite, with the chemical formula Pb₅(AsO₄)₃Cl, and Vanadinite, Pb₅(VO₄)₃Cl, are classic examples of this structural group. wikipedia.orgwikipedia.org They form a solid solution series where the arsenate (AsO₄) and vanadate (B1173111) (VO₄) groups can substitute for one another. mindat.org The structural framework consists of columns of cation-anion polyhedra running parallel to the c-axis, creating channels that accommodate chloride ions.

The mineral "Bellite" offers a direct link to chromate substitution within this structural type. Originally considered a distinct species, subsequent analysis has shown that Bellite is a chromian variety of Mimetite. arizona.edumindat.org X-ray powder diffraction studies of Bellite confirm that its patterns are "virtually identical to published data for mimetite," indicating it possesses the mimetite crystal structure. arizona.edu This demonstrates that the chromate (CrO₄) group can substitute for the arsenate (AsO₄) group in the Mimetite structure without altering the fundamental crystallographic framework. Further research has included the synthesis of a compound with the formula Pb₁₀(CrO₄)₃(SiO₄)₃Cl₂, also referred to as bellite, which reinforces the capacity of the apatite-like structure to host both chromate and silicate groups simultaneously. arizona.edu

This established substitution pattern strongly supports the classification of "this compound" as a compound isostructural with the apatite-group minerals. The substitution of tetrahedral anionic groups (such as PO₄³⁻, AsO₄³⁻, VO₄³⁻, CrO₄²⁻, and SiO₄⁴⁻) is a well-documented feature of this mineral group. mindat.org Therefore, "this compound" is understood to adopt the same hexagonal apatite-type structure, where chromate and silicate tetrahedra occupy the anionic sites normally filled by phosphate (B84403), arsenate, or vanadate groups in other members of the series.

The crystallographic data for key members of the Mimetite-Vanadinite series highlight this structural similarity.

Crystallographic Data for Apatite-Group Minerals

| Mineral | Formula | Crystal System | Space Group | Unit Cell Parameter (a) | Unit Cell Parameter (c) |

|---|---|---|---|---|---|

| Mimetite | Pb₅(AsO₄)₃Cl | Hexagonal | P63/m | 10.250(2) Å handbookofmineralogy.orgwikipedia.org | 7.454(1) Å handbookofmineralogy.orgwikipedia.org |

| Vanadinite | Pb₅(VO₄)₃Cl | Hexagonal | P63/m | 10.3174 Å wikipedia.orgarizona.edu | 7.3378 Å wikipedia.orgarizona.edu |

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy for Molecular Fingerprintingresearchgate.netuq.edu.auresearchgate.net

Vibrational spectroscopy is a cornerstone for identifying and characterizing chemical compounds by probing the vibrations of their constituent atoms. The specific frequencies at which a molecule vibrates are unique to its structure and bonding, offering a powerful tool for analysis.

Raman Spectroscopy for Crystalline Phase Identification and Lattice Vibrationsresearchgate.netnih.gov

Raman spectroscopy is particularly adept at identifying crystalline phases and studying the low-frequency vibrations corresponding to the crystal lattice. In the context of compounds containing chromate (B82759) and silicate (B1173343) groups, Raman spectra exhibit distinct peaks that correspond to the stretching and bending modes of these polyatomic ions.

For chromate-containing minerals, characteristic Raman bands appear in the Cr-O stretching region. For instance, the mineral crocoite (lead chromate) displays prominent bands around 856, 841, and 825 cm⁻¹, with the most intense peak at 841 cm⁻¹ assigned to the ν1 symmetric stretching vibration of the chromate ion. core.ac.uk Similarly, other chromate minerals like phoenicocroite, hemihedrite, and iranite also show characteristic bands in this region. core.ac.uk The presence of silicate units introduces additional complexity to the Raman spectrum. In macquartite, a mineral containing both chromate and silicate groups, bands observed at 857, 840, and 814 cm⁻¹ are attributed to the ν1 symmetric stretching mode of the chromate group, while other bands are associated with SiO stretching vibrations. core.ac.uk

The analysis of lead-based silicate glasses doped with chromium has also provided valuable insights. Raman measurements on such glasses have identified a distinct band around 830 cm⁻¹, which is attributed to chromate stretching vibrations, suggesting the formation of chromate complexes similar to those in lead chromate. cdmf.org.br The intensity of this band can even indicate the solubility limit of hexavalent chromium in the glass matrix. cdmf.org.br

Detailed Raman data for related compounds are presented below:

| Mineral | Formula | Raman Bands (cm⁻¹) in CrO Stretching Region | Reference |

| Crocoite | PbCrO₄ | 856, 841, 825 | core.ac.uk |

| Phoenicocroite | Pb₂(CrO₄)O | 856, 848, 839, 826 | core.ac.uk |

| Hemihedrite | ZnPb₁₀(CrO₄)₆(SiO₄)₂F₂ | 847, 837, 824 | core.ac.uk |

| Iranite | CuPb₁₀(CrO₄)₆(SiO₄)₂(OH)₂ | 865, 846, 818 | core.ac.ukarizona.edu |

| Macquartite | Pb₃Cu(CrO₄)(SiO)₃(OH)₄·2H₂O | 857, 840, 814 | core.ac.uk |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisresearchgate.netresearchgate.netresearchgate.netlrmh.fr

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing the absorption of infrared radiation by a sample, which also excites molecular vibrations. It is particularly sensitive to polar functional groups and is widely used for the qualitative and quantitative analysis of inorganic compounds.

In the study of lead chromate-based pigments, FTIR has been instrumental in identifying the characteristic absorption bands of the chromate group. For instance, in chrome yellow (lead chromate), distinct bands are observed around 815 and 850 cm⁻¹. researchgate.net The presence of other compounds, such as lead white, barium sulfate, and calcite, can also be identified by their unique infrared absorption bands. researchgate.net

FTIR is also a powerful tool for studying the interaction of silicate ions with lead compounds. In studies of lead corrosion control in drinking water, FTIR has been used to analyze the solid scale formed on lead-bearing plumbing. nih.gov The spectra can reveal the transformation of lead carbonates and the formation of new phases, such as allophane, in the presence of silicate and aluminum ions. nih.gov The technique is also essential for characterizing silicate glasses, where the broad and smooth infrared spectral features are indicative of their amorphous nature. usra.edu

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Determinationresearchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure of a specific element within a material. nffa.eumdpi.com By tuning the energy of an X-ray beam and measuring the absorption by a sample, one can probe the electronic transitions from core levels to unoccupied states, revealing crucial information about the oxidation state and coordination environment of the absorbing atom. nffa.eumdpi.com

X-ray Absorption Near Edge Structure (XANES)researchgate.netresearchgate.net

The X-ray Absorption Near Edge Structure (XANES) region of an XAS spectrum, which encompasses the energy range just below and above the absorption edge, is particularly sensitive to the oxidation state and local geometry of the absorbing atom. diamond.ac.ukscispace.comung.si

In the context of trilead chromate silicate, Cr K-edge XANES is a critical tool for determining the oxidation state of chromium. researchgate.netesrf.fr The position and intensity of the pre-edge peak in the Cr K-edge XANES spectrum are highly indicative of the chromium valence. For instance, a strong pre-edge peak at approximately 5993 eV is a characteristic feature of Cr(VI) in a tetrahedral coordination, as found in chromates. esrf.frnih.gov Conversely, the absence or significant reduction in the intensity of this peak, coupled with a shift of the absorption edge to lower energies, indicates the presence of reduced chromium species, such as Cr(III). researchgate.netesrf.fr

Studies on the degradation of lead chromate pigments in historical paintings have effectively utilized μ-XANES to demonstrate the reduction of Cr(VI) to Cr(III) in altered areas. researchgate.netnih.govesrf.fr This reduction is often correlated with the presence of other elements like barium, sulfur, and aluminum silicates. researchgate.netnih.gov Similarly, XANES has been employed to quantify the proportion of Cr(VI) in various environmental and industrial samples. nih.govnih.gov

The following table summarizes key features in Cr K-edge XANES spectra for different chromium oxidation states:

| Feature | Cr(VI) (e.g., in PbCrO₄) | Cr(III) (e.g., in Cr₂O₃) | Reference |

| Pre-edge Peak Energy | ~5993 eV | Lower intensity and at a different energy | esrf.frnih.gov |

| Absorption Edge Position | Higher energy | Shifted to lower energy | esrf.fr |

Electron Microscopy and Microanalysis for Morphological and Elemental Insightsresearchgate.netresearchgate.net

Electron microscopy techniques offer high-resolution imaging of a material's surface topography and morphology, while microanalysis provides localized elemental composition. These methods are invaluable for understanding the physical and chemical characteristics of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX/EDS)researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating images with high magnification and depth of field. hitachi-hightech.comresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), which analyzes the characteristic X-rays emitted from the sample upon electron bombardment, SEM becomes a powerful tool for simultaneous morphological and elemental analysis. wikipedia.orgedax.comucr.edu

SEM-EDX has been widely applied to the study of lead chromate and related materials. For instance, it has been used to characterize the morphology and elemental composition of pigments in historical artifacts and to identify the presence of lead, chromium, silicon, and other elements in complex mixtures. researchgate.nethelmholtz-berlin.deijcs.ro The backscattered electron mode in SEM is particularly useful for distinguishing phases with different average atomic numbers, allowing for the identification of lead-rich particles. scielo.br

In the analysis of environmental samples, SEM-EDX can identify individual particles and determine their elemental makeup, which is crucial for source apportionment of pollutants. nih.gov For example, studies have identified discrete nano-sized lead chromate particles within black carbon aggregates in atmospheric dust. nih.gov The technique is also instrumental in characterizing the products of mineral alteration and corrosion, providing insights into the distribution of elements within the altered layers. nih.gov

The table below provides a summary of the capabilities of SEM-EDX:

| Technique | Information Provided | Application Example | Reference |

| Scanning Electron Microscopy (SEM) | High-resolution imaging of surface morphology and topography. | Observing the shape and size of lead chromate silicate crystals. | hitachi-hightech.comresearchgate.net |

| Energy Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition of a localized area. | Identifying the presence and relative abundance of Pb, Cr, Si, and O. | wikipedia.orgedax.comucr.edu |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Interatomic Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms, molecules, and condensed phases. scispace.com By calculating the electronic density of states (DOS) and band structure, DFT provides fundamental insights into the electrical, optical, and bonding characteristics of a material. materialssquare.com

For a complex compound like trilead chromate (B82759) silicate (B1173343), a DFT analysis would involve examining the contributions of its constituent parts: the lead, chromate (CrO₄²⁻), and silicate (SiO₄⁴⁻) groups. While specific DFT studies on the precise Pb₃(CrO₄)(SiO₄) stoichiometry are not prevalent in published literature, extensive research on the components, particularly lead chromate (PbCrO₄) and various silicates, offers a clear framework for understanding its probable electronic properties.

Studies on lead chromate (PbCrO₄) reveal that it is a direct band-gap semiconductor. researchgate.net The upper part of the valence band is primarily formed by the hybridization of O 2p orbitals with Pb 6s orbitals, while the lower part of the conduction band is mainly composed of Cr 3d and O 2p states. researchgate.net This electronic configuration is responsible for its visible light absorption and semiconductor properties. utexas.edu DFT calculations have been instrumental in determining its band gap, though the exact value can vary with the functional used in the calculation. researchgate.net

DFT investigations of silicate materials, such as dicalcium silicate, have clarified the nature of interatomic bonding. acs.org These studies confirm that silicon and oxygen atoms are bonded covalently, forming [SiO₄]⁴⁻ tetrahedral units. acs.org The charge density distribution shows a deformation of oxygen's charge cloud towards the silicon atom. acs.org DFT also allows for the differentiation between bridging oxygen (BO) atoms, which connect two silicon tetrahedra, and non-bridging oxygen (NBO) atoms, which are bonded to only one silicon atom and are associated with network-modifying cations like lead in this context. nih.gov The electronic states associated with BO and NBO atoms show distinct contributions to the valence bands. nih.gov

Table 1: Calculated and Experimental Band Gap (Eg) of Lead Chromate (PbCrO₄) This table presents data for the related compound Lead Chromate (PbCrO₄) as a proxy for understanding the chromate component.

| Method | Band Gap (Eg) in eV | Type | Source |

|---|---|---|---|

| DFT Calculation | 2.05 | Direct | researchgate.net |

| Experimental (Optical Absorption) | ~2.25 | Direct | researchgate.net |

| Experimental (Optical Absorption) | 2.38 | Direct | utexas.edu |

| Experimental (IPCE Measurement) | 2.26 ± 0.02 | - | utexas.edu |

| Experimental (Optical Absorption) | 2.3 | Direct | researchgate.net |

Computational Prediction of Polymorph Stability and Phase Transition Mechanisms

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of materials science. arxiv.org Computational methods are vital for predicting potential polymorphs, understanding their relative stabilities, and guiding synthesis efforts. arxiv.orgnih.gov These predictions are typically based on searching for the crystal packing arrangements that correspond to minima on the lattice energy surface. semanticscholar.org

For a compound like trilead chromate silicate, computational polymorph screening would involve generating a vast number of plausible crystal structures and ranking them based on their calculated thermodynamic stability. This process often employs methods like Monte Carlo simulated annealing or genetic algorithms to explore the complex energy landscape. arxiv.orgsemanticscholar.org The relative stability of predicted polymorphs is determined not just by lattice energy but also by free energy, which includes vibrational entropy contributions. semanticscholar.org

Furthermore, computational studies can elucidate the mechanisms of phase transitions between different polymorphs. nih.gov High-pressure studies, in particular, benefit from computational modeling to understand structural changes at an atomic level. Research on the related compound lead chromate (PbCrO₄) has shown it undergoes several pressure-induced phase transitions. researchgate.net At ambient pressure, it has a monoclinic structure. DFT calculations and experimental measurements show that it transforms to a different structure at approximately 3.5 GPa, which is accompanied by a collapse of the band gap. researchgate.net A second transition occurs around 15 GPa to a phase with an even narrower band gap. researchgate.net Computational modeling helps to understand the lattice dynamics, such as the softening of phonon modes, that drive these displacive phase transitions. researchgate.net

Predicting the phase behavior of this compound would be more complex due to the presence of three distinct components (Pb²⁺, CrO₄²⁻, SiO₄⁴⁻). The computational approach would need to account for the relative orientations and packing of both the chromate and silicate tetrahedral anions within a lattice of lead cations. The stability of any predicted polymorph would depend on the efficiency of this packing and the resulting electrostatic and covalent interactions.

Table 2: High-Pressure Phase Transitions in Lead Chromate (PbCrO₄) This table shows data for the related compound Lead Chromate (PbCrO₄) to illustrate computational and experimental investigation of phase transitions.

| Pressure Range | Phase | Band Gap (Eg) in eV | Note | Source |

|---|---|---|---|---|

| Ambient | Low-Pressure Phase (monoclinic) | 2.3 | Direct band-gap semiconductor | researchgate.net |

| ~3.5 GPa | Intermediate-Pressure Phase | 1.8 | Band-gap collapse occurs | researchgate.net |

| ~15 GPa | High-Pressure Phase | 1.2 | Further reduction in band gap | researchgate.net |

| >20 GPa | High-Pressure Phase | 0.8 | Becomes a narrow-gap semiconductor | researchgate.net |

Molecular Dynamics Simulations for Structural Behavior and Interfacial Processes

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. pyro.co.za By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed, time-resolved information at the atomic scale, making it an ideal tool for studying structural dynamics, transport phenomena, and interfacial behavior. nih.govpyro.co.za

MD simulations of silicate melts have provided key insights into their structure. pyro.co.za For instance, simulations can quantify the degree of polymerization by calculating the relative fractions of different oxygen types: non-bridging oxygen (NBO), bridging oxygen (BO), and free oxygen. This information is crucial for understanding macroscopic properties like viscosity. The simulations can also reveal the structural role of network-modifying cations, which in the case of this compound would be Pb²⁺, showing how they disrupt the silicate network and influence its properties. researchgate.net

The study of interfacial processes is another major application of MD. Simulations can model the interface between a silicate surface and other phases, such as water or polymers. nih.govmit.edu This is critical for understanding phenomena like wettability, adsorption, and tribochemical reactions at surfaces. nih.govosti.gov For example, MD simulations have been used to show how interfacial bond formation (e.g., Si-O-Si bridges) between sliding surfaces can lead to material wear at the atomic level. nih.gov For a material like this compound, which could be used as a pigment in a polymer matrix, MD simulations could predict the adhesive strength at the pigment-polymer interface and how environmental factors like moisture might degrade it. mit.edu

Table 3: Structural Information Obtainable from MD Simulations of Silicate Systems This table summarizes typical outputs from MD simulations of silicate materials, illustrating the methodology's capabilities.

| Parameter | Description | Relevance |

|---|---|---|

| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Provides information on bond lengths and coordination numbers (e.g., Si-O, O-O distances). |

| Coordination Number | The average number of nearest neighbors for a given atom. | Determines the geometry of local structures, such as the tetrahedral coordination of Si by O. |

| Bond Angle Distribution | The distribution of angles between three bonded atoms (e.g., O-Si-O). | Characterizes the distortion of polyhedral units like the SiO₄ tetrahedron. |

| Oxygen Species Fraction | The percentage of Non-Bridging Oxygen (NBO) vs. Bridging Oxygen (BO). | Indicates the degree of polymerization of the silicate network, which correlates with viscosity. |

| Self-Diffusion Coefficient | Measures the rate of atomic or molecular movement through the material. | Relates to transport properties and ionic conductivity. |

| Interfacial Energy | The excess energy at the interface between two phases. | Quantifies the strength of adhesion and wettability at material interfaces. |

Surface Chemistry and Interfacial Phenomena

Mechanistic Studies of Interaction with Aqueous Species and Environmental Solutes: Adsorption and Dissolution Kinetics at Solid-Liquid Interfaces

The interaction of lead-based chromate (B82759) pigments with aqueous environments is characterized by dissolution and adsorption processes that are influenced by various factors, including pH, the presence of organic acids, and light.

Studies on commercial lead chromate pigments reveal that they can undergo photodissolution in the presence of organic acids and dissolved organic matter, leading to the release of lead (Pb(II)) and chromium (Cr(III)). sci-hub.senih.govacs.org The release of Pb(II) is often more rapid than that of chromium, which tends to form hydroxides and oxides. sci-hub.seacs.org This photodissolution is initiated by light with a wavelength below 514 nm and is driven by the reduction of Cr(VI) in the pigment by electrons it generates itself. sci-hub.seacs.orgnih.gov The kinetics of this process are highly dependent on the efficiency of electron-hole separation, which can be enhanced by the presence of electron donors. sci-hub.seacs.orgnih.gov

The rate of dissolution is also significantly affected by pH. The photodissolution process consumes protons, and as a result, the reaction rate decreases as the pH increases. sci-hub.seacs.orgnih.gov In one study, under natural sunlight, 11.28% of lead and 2.56% of chromium were released from a chrome yellow pigment into a river water sample within 7 hours. acs.orgnih.gov The presence of low molecular weight organic acids (LMWOAs) has been shown to promote the photodissolution of lead chromate pigments. nih.gov These organic acids enhance the separation of photogenerated electrons and holes, thereby increasing the rate of dissolution. nih.gov The photodissolution kinetics are observed to increase with decreasing pH and increasing concentrations of LMWOAs. nih.gov

| Factor | Effect on Dissolution | Underlying Mechanism | Reference |

|---|---|---|---|

| Light (wavelength <514 nm) | Increases | Photodissolution initiated by the reduction of Cr(VI) by self-generated electrons. | sci-hub.se, acs.org, nih.gov |

| pH | Decreases with increasing pH | The photodissolution process consumes protons. | sci-hub.se, acs.org, nih.gov |

| Organic Acids (LMWOAs) | Increases | Enhances electron-hole separation. | nih.gov |

Formation and Characterization of Surface Layers and Passivation Films

The surface of lead chromate pigments can undergo transformations leading to the formation of new layers, which can either passivate the surface or be indicative of degradation. A well-documented phenomenon is the darkening of chrome yellow pigments, which is attributed to a photo-induced reduction of the original hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds on the paint's surface. modernpaintdamageatlas.nl This alteration is particularly pronounced in pigments that contain a sulfur-rich orthorhombic phase of a PbCr₍₁₋ₓ₎SₓO₄ solid solution, while chromium-rich monoclinic phases exhibit greater lightfastness. modernpaintdamageatlas.nl

Advanced spectroscopic techniques have been instrumental in characterizing these surface layers. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the valence states of elements on a material's surface. jeol.com For instance, XPS can distinguish between the Cr2p₃/₂ peaks of trivalent chromium (around 576.0 eV) and hexavalent chromium (around 578.9 eV), providing direct evidence of the reduction process occurring on the surface. jeol.com High-resolution XPS spectra of lead (Pb) and cobalt (Co) elements on PbCrO₄-based photocatalysts have also been used to understand charge transfer mechanisms at the surface. researchgate.net

The formation of these surface layers can be influenced by environmental conditions. For example, the tendency for chromates to be reduced increases with higher moisture levels. researchgate.net In some cases, a surface passivation phenomenon can occur, which may limit further photo-alteration. researchgate.net In industrial applications, chromating is a widely used technique to create corrosion-resistant surfaces on metals like steel. jeol.com The protective film formed is often a very thin chromate layer. jeol.com

Chemical Mechanisms of Degradation and Stability in Diverse Matrices

The stability of trilead chromate silicate (B1173343) and related pigments is a critical consideration in their various applications. Degradation can be triggered by exposure to light, acids, and alkalis.

All chromate pigments are susceptible to attack by both acids and alkalis. colourlex.com In acidic conditions, the yellow chromate ion (CrO₄²⁻) is converted to the orange dichromate ion (Cr₂O₇²⁻). colourlex.com Conversely, in alkaline solutions, the pale yellow chromate ion is formed. colourlex.com The stability of lead chromate is also dependent on its crystal structure, with the monoclinic form being more stable than the orthorhombic form. sci-hub.se The presence of sulfates in the crystal lattice, forming lead sulfochromate (Pb(Cr,S)O₄), can also influence stability, with sulfate-rich phases being more prone to darkening. researchgate.net

The degradation process often involves the reduction of Cr(VI) to Cr(III). modernpaintdamageatlas.nlresearchgate.net This has been extensively studied in the context of the darkening of chrome yellow pigments in historical paintings. modernpaintdamageatlas.nlcolourlex.comresearchgate.net The presence of sulfur-containing compounds, often as sulfates co-precipitated with the lead chromate, plays a key role in this degradation. researchgate.net Environmental factors such as arid climates can enhance the photodegradation of paints containing lead chromate, leading to the release of micro- and nanostructured pigment particles into the environment as dust. nih.govcapes.gov.br

In alkaline conditions, such as those created by certain digestion solutions used for chemical analysis, Cr(VI) tends to be stabilized against reduction. epa.gov This property is utilized in analytical methods for determining the hexavalent chromium content in solid wastes. epa.gov

Photoelectrochemical Properties and Photocatalytic Reactivity

In recent years, lead chromate has garnered attention for its semiconductor properties, leading to investigations into its photoelectrochemical and photocatalytic activities. These properties are relevant to academic studies exploring its potential in applications such as water splitting and the degradation of organic pollutants.

Lead chromate has been shown to act as a photocatalyst for the degradation of various organic dyes, such as methylene (B1212753) blue and brilliant green, under light exposure. tsijournals.comtsijournals.com The photocatalytic process is initiated by the absorption of light by the lead chromate, which excites an electron from the valence band to the conduction band. orientjchem.orgorientjchem.org This creates an electron-hole pair that can participate in redox reactions, leading to the breakdown of organic molecules. The efficiency of this process is influenced by factors such as pH, the concentration of the dye, the amount of photocatalyst, and the intensity of the light. tsijournals.comtsijournals.com For instance, the photocatalytic degradation of brilliant green was found to be most effective at a pH of 9.0. tsijournals.com

Furthermore, lead chromate has been explored as a photoanode for photoelectrocatalytic water splitting. nih.gov By modulating the presence of oxygen vacancies in the PbCrO₄ structure, researchers have been able to enhance its photocurrent density. nih.gov The introduction of surface-trapped states through the creation of oxygen vacancies can improve charge separation and enhance the water oxidation activity. nih.gov Passivating these surface states and adding a water oxidation cocatalyst has led to a significant increase in the applied bias photon-to-current efficiency. nih.gov The photo-electrochemical response of a lead chromate electrode can be observed when it is irradiated with light, generating an oxidative photocurrent. researchgate.net

| Application | Key Findings | Influencing Factors | Reference |

|---|---|---|---|

| Degradation of Methylene Blue | Effective photocatalytic degradation observed. | pH, dye concentration, amount of lead chromate, light intensity. | tsijournals.com |

| Degradation of Brilliant Green | Pseudo-first order kinetics observed; optimal pH of 9.0. | pH, dye concentration, amount of lead chromate, light intensity. | tsijournals.com |

| Photoelectrocatalytic Water Splitting | Modulating oxygen vacancies enhances photocurrent density and water oxidation activity. | Oxygen vacancies, surface passivation, cocatalysts. | nih.gov |

| Degradation of New Fuchsine | Effective degradation under visible light; catalyst can be reused. | pH, dye concentration, catalyst dosage, light intensity. | orientjchem.org, researchgate.net, orientjchem.org |

Advanced Analytical Methodologies for Characterization and Quantification

Spectrophotometric and Chromatographic Techniques for Component Analysis

Spectrophotometric and chromatographic methods are fundamental for analyzing the individual anionic components of trilead chromate (B82759) silicate (B1173343) after bringing the compound into solution. These techniques offer the sensitivity and selectivity required to quantify chromate and silicate ions.

UV-Visible spectrophotometry can be employed for the determination of the chromate ion (CrO₄²⁻). In an acidic solution, chromate is converted to dichromate (Cr₂O₇²⁻), which has a distinct absorbance maximum that can be measured. A more sensitive method involves the reaction of chromium (VI) with a complexing agent, such as 1,5-diphenylcarbazide, in an acidic solution to form a highly colored magenta complex. The intensity of this color, measured at a specific wavelength (typically around 540 nm), is directly proportional to the chromium concentration. For the silicate component, spectrophotometric analysis often involves the formation of a yellow silicomolybdate complex by reacting silicate with ammonium (B1175870) molybdate (B1676688) in an acidic medium. nrc.gov For enhanced sensitivity, this yellow complex can be reduced to form a more intensely colored "molybdenum blue" complex, which can be measured at a wavelength of approximately 815 nm. nrc.gov

Ion chromatography (IC) is a powerful technique for separating and quantifying multiple anions in a single analysis. nih.gov A sample solution of dissolved trilead chromate silicate is injected into the IC system, where it passes through a separator column. The column contains a stationary phase that separates the chromate and silicate anions based on their affinity. A conductivity detector is typically used to measure the concentration of each anion as it elutes from the column. nih.gov The development of a successful IC method requires careful selection of the mobile phase (eluent) and column to achieve optimal separation of the target anions from any other ions present in the sample matrix. nih.gov

| Technique | Analyte | Principle | Typical Wavelength |

| UV-Vis Spectrophotometry | Chromate (as Cr⁶⁺) | Formation of a colored complex with 1,5-diphenylcarbazide | ~540 nm |

| UV-Vis Spectrophotometry | Silicate | Formation of a reducible yellow silicomolybdate complex | ~410 nm (yellow), ~815 nm (blue) |

| Ion Chromatography | Chromate, Silicate | Differential separation on an ion-exchange column followed by conductivity detection | N/A |

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for the analysis of inorganic anions like silicate. nih.govmdpi.com In CE, separation occurs in a narrow fused-silica capillary based on the differential migration of ions in an electric field. nih.gov For anion analysis, a technique known as capillary zone electrophoresis (CZE) is often used. analyticaltoxicology.com

The analysis of silicate in a dissolved this compound solution presents challenges due to the complex matrix. The high concentration of lead and chromate ions can interfere with the detection of silicate. Therefore, indirect UV detection is commonly employed. nih.gov This method uses a background electrolyte (BGE) that has a strong UV absorbance. When the non-absorbing silicate ions migrate through the detector window, they displace the absorbing BGE ions, causing a decrease in absorbance. This negative peak is proportional to the concentration of the silicate. The key advantages of CE include high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

| CE Mode | Detection Method | Principle for Silicate Analysis | Key Advantages |

| Capillary Zone Electrophoresis (CZE) | Indirect UV Detection | Silicate ions displace a UV-absorbing background electrolyte, creating a negative peak proportional to concentration. | High efficiency, speed, low sample volume. mdpi.comanalyticaltoxicology.com |

Elemental Analysis Techniques (e.g., ICP-OES, ICP-MS)

Inductively Coupled Plasma (ICP) techniques are premier methods for highly sensitive and accurate elemental analysis. They are used to determine the total concentration of lead, chromium, and silicon in this compound. These methods require the sample to be completely digested into an acidic aqueous solution.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) works by introducing the sample solution into a high-temperature argon plasma (6,000–10,000 K). mdpi.com At these temperatures, atoms are excited and emit light at characteristic wavelengths. The intensity of the emitted light is measured and is directly proportional to the concentration of each element in the sample. ICP-OES is a robust technique used for determining over 70 elements, with detection limits typically in the parts-per-billion (ppb) range. mdpi.com It is well-suited for quantifying the major elemental components (Pb, Cr, Si) in this compound. mdpi.comresearchgate.net

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers even greater sensitivity, with detection limits often in the parts-per-trillion (ppt) range. In ICP-MS, the ions generated by the argon plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise measurement of different isotopes and the quantification of elements at trace and ultra-trace levels. For silicon analysis, ICP-MS can face challenges from polyatomic interferences (e.g., N₂⁺ and CO⁺ on the major ²⁸Si isotope). spectroscopyonline.com Advanced instruments, such as tandem ICP-MS (ICP-MS/MS), use a reaction cell with gases like hydrogen to eliminate these interferences, ensuring accurate measurement of silicon even at low concentrations. spectroscopyonline.com

| Technique | Principle | Typical Detection Limits | Key Application for this compound |

| ICP-OES | Measures light emitted by excited atoms in a high-temperature plasma. mdpi.com | parts per billion (ppb) | Accurate quantification of major elements: Lead (Pb), Chromium (Cr), and Silicon (Si). mdpi.com |

| ICP-MS | Separates and measures ions based on their mass-to-charge ratio. spectroscopyonline.com | parts per trillion (ppt) | Ultra-trace elemental analysis and isotopic measurements; requires interference removal for Si. spectroscopyonline.com |

Non-Destructive X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a powerful non-destructive technique for determining the elemental composition of materials. saicm.org This method is particularly advantageous as it requires minimal sample preparation and can be performed directly on the solid pigment powder.

In XRF analysis, the sample is irradiated with high-energy X-rays from an X-ray tube. This causes electrons in the inner shells of the atoms (e.g., Pb, Cr, Si) to be ejected. Electrons from outer shells then drop down to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration.

XRF is widely used for the analysis of lead in various matrices and for the characterization of silicate materials like rocks. researchgate.netnih.gov For quantitative analysis of this compound, calibration is typically performed using standards of known composition or by using fundamental parameters (FP) methods, which are based on theoretical calculations of X-ray interactions. shimadzu.com Portable XRF analyzers also allow for rapid, on-site screening and quality control. nih.gov While generally less sensitive than ICP methods, XRF provides a rapid and reliable means of confirming the elemental ratios in the final product without destroying the sample.

| Feature | Description |

| Principle | Detection of characteristic secondary X-rays emitted from a sample irradiated with high-energy X-rays. |

| Sample State | Solid (powder, pressed pellet). |

| Destructive? | No, the sample is preserved. nih.gov |

| Advantages | Rapid analysis, minimal sample preparation, suitable for quality control. rigaku.com |

| Limitations | Generally lower sensitivity than ICP-OES/MS; matrix effects can influence accuracy. |

Development and Validation of Specialized Analytical Protocols for Mixed-Anion Lead Compounds

The analysis of mixed-anion compounds like this compound is more complex than the analysis of simple salts. rsc.org The presence of multiple anions and a heavy metal cation necessitates the development and validation of specialized analytical protocols to ensure accurate and reliable results.

A comprehensive analytical protocol involves several key stages:

Sample Preparation: This is a critical step. For "wet" methods like ICP and chromatography, a complete digestion protocol must be developed. This may involve using strong acids (e.g., nitric acid) and heating to ensure the entire compound, including the stable silicate component, is dissolved. kelid1.ir For solid-state analysis like XRF, protocols for sample homogenization and preparation (e.g., creating fused beads or pressed pellets) are needed to minimize errors from particle size and mineralogical effects. rigaku.com

Method Selection: The choice of analytical technique depends on the specific goal. A combination of methods is often required. For example, XRF might be used for rapid screening of elemental composition, while ICP-OES is used for precise quantification of the elemental ratios. mdpi.comnih.gov Anionic analysis would require separate techniques like ion chromatography or spectrophotometry. nrc.govnih.gov

Interference Studies: The protocol must account for potential interferences. In ICP-MS, this involves addressing polyatomic interferences on silicon. spectroscopyonline.com In chromatography, it means ensuring the separation of chromate and silicate from other potential anions.

Validation: Any developed method must be rigorously validated. This involves assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification. nih.govresearchgate.net Accuracy is often confirmed by analyzing Certified Reference Materials (CRMs) with a similar matrix, if available. Precision is evaluated by repeatedly analyzing the same sample to check for repeatability and reproducibility. nih.gov An example of a standardized method is ASTM D3335, which details the analysis of lead and cadmium in paint by atomic absorption spectroscopy, demonstrating the level of detail required for a validated protocol. saicm.org

The development of these specialized protocols is essential for regulatory compliance, product certification, and ensuring the material meets its specified compositional requirements.

Academic Applications and Future Research Trajectories

Contributions to Advanced Materials Science and Inorganic Solids Design

The incorporation of chromate (B82759) and silicate (B1173343) groups into a lead-based lattice influences the electronic and optical properties of the material. For instance, studies on chromium-doped lead metasilicate (B1246114) glasses have shown that chromium can exist in multiple oxidation states (Cr(VI) and Cr(III)), forming chromate complexes within the silicate network. cdmf.org.br The presence of lead ions appears to play a crucial role in the incorporation of chromium into the silicate network, facilitating the formation of chromate complexes similar to those in crystalline lead chromate. cdmf.org.br This understanding is fundamental for designing materials with specific spectroscopic properties.

Furthermore, the solubility and stability of such complex structures are key areas of investigation. Research has indicated that the solubility limit of chromium oxide in a lead silicate glass host is around 1 mol %. cdmf.org.br Beyond this limit, precipitation of chromium oxide can occur, suggesting its potential use as a nucleating agent for producing lead-silica-based glass-ceramics. cdmf.org.br This knowledge is instrumental in the controlled design of glass-ceramic materials with tailored properties for various technological applications.

Investigations into lead chromate pigments have also revealed the importance of surface coatings, such as silica (B1680970), in altering the material's interaction with its environment. Silica encapsulation has been shown to reduce the leaching of lead and chromium from paint particles, a finding that has implications for the design of more stable and less environmentally impactful inorganic pigments. researchgate.netgoogle.com

Table 1: Research Findings in Materials Science

| Research Area | Key Finding | Implication for Materials Design |

|---|---|---|

| Chromium in Lead Silicate Glass | Lead ions facilitate the formation of chromate complexes within the silicate network. cdmf.org.br | Enables the design of materials with specific spectroscopic and optical properties. |

| Solubility Limits | The solubility of chromium oxide in lead silicate glass is limited, leading to precipitation at higher concentrations. cdmf.org.br | Potential for using chromium oxide as a nucleating agent in glass-ceramics. |

| Surface Modification | Silica coatings on lead chromate particles can reduce the leaching of toxic metals. researchgate.net | Informs the design of more stable and environmentally benign inorganic pigments. |

Significance in Mineralogical Research and Understanding of Natural Analogues

While trilead chromate silicate itself is not a commonly occurring natural mineral, its study provides crucial insights for mineralogical research. Understanding the synthesis, structure, and stability of such complex lead oxyanion compounds helps mineralogists to predict the possible formation of new mineral phases in specific geological environments, particularly those rich in lead, chromium, and silicon.

The study of synthetic compounds like this compound serves as a basis for understanding the crystal chemistry of more complex natural minerals. By examining the structural arrangements and bonding in these synthetic analogues, researchers can better interpret the properties and formation conditions of naturally occurring minerals that may contain similar structural motifs. This is particularly relevant in environments affected by anthropogenic contamination, where novel and complex mineral phases can form as a result of the interaction of industrial pollutants with natural geological materials.

Research on the environmental degradation of related compounds, such as lead chromate (the mineral crocoite), has shown that it can break down and release lead and chromate into the environment. researchgate.net Understanding the crystal structure and stability of this compound can help predict its long-term behavior and fate in soil and water systems, contributing to a more comprehensive understanding of the mineralogical transformations of lead-containing materials in the environment.

Future Directions in Fundamental Research on Complex Lead Oxyanion Compounds and Their Interactions in Diverse Environments

Future research on complex lead oxyanion compounds, including this compound, is poised to expand in several key directions. A primary focus will be on the synthesis and characterization of new, even more complex materials containing multiple different oxyanions. The ability to create and analyze these novel compounds will push the boundaries of inorganic solids design and could lead to materials with unique and desirable properties. smartwatermagazine.com

A significant area for future investigation is the environmental behavior of these complex compounds. While some research has touched upon the interactions of simpler lead compounds with the environment, there is a need for detailed studies on the dissolution kinetics, transformation pathways, and ultimate fate of complex materials like this compound under a variety of environmental conditions. researchgate.netnih.gov This includes understanding how factors such as pH, redox potential, and the presence of other dissolved species influence their stability and reactivity. nih.gov

Furthermore, computational modeling and theoretical studies will play an increasingly important role in predicting the structures and properties of new complex lead oxyanion compounds before they are synthesized in the lab. smartwatermagazine.com This computational-experimental approach can accelerate the discovery of new materials and provide deeper insights into the fundamental principles governing their formation and behavior. The development of advanced analytical techniques will also be crucial for characterizing the intricate structures and surface chemistry of these complex inorganic solids.

Table 2: Future Research Directions

| Research Direction | Objective | Potential Impact |

|---|---|---|

| Synthesis of Novel Compounds | To create and characterize new complex lead oxyanion materials with multiple anionic groups. | Discovery of materials with unique electronic, optical, or catalytic properties. |

| Environmental Interaction Studies | To investigate the long-term stability, dissolution, and transformation of these compounds in soil and water. | Improved understanding of the environmental fate of lead-containing materials and better risk assessment. |

| Computational Modeling | To predict the structure and properties of new compounds and to model their environmental interactions. | Acceleration of materials discovery and a more fundamental understanding of their behavior. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing trilead chromate silicate with controlled crystallinity and purity?

- Methodological Answer : Synthesis typically involves co-precipitation of lead nitrate, sodium chromate, and sodium silicate under alkaline conditions . Optimization requires pH control (8–10) to avoid premature precipitation of lead chromate or silicate phases. Thermal annealing (300–500°C) post-precipitation enhances crystallinity, as evidenced by X-ray diffraction (XRD) patterns . A comparative table of synthesis parameters from historical patents is provided below:

| Method | pH Range | Temperature (°C) | Key Additives | Reference |

|---|---|---|---|---|

| Co-precipitation | 8–10 | 25–80 | Silicate encapsulation | US Patent 3,370,971 |

| Sol-gel | 5–7 | 100–150 | Chromate retardation | Joosten process |

Q. How can Raman spectroscopy and X-ray absorption spectroscopy (XAS) elucidate the structural coordination of chromium in this compound?

- Methodological Answer : Raman spectroscopy reveals Cr-O vibrational modes (800–950 cm⁻¹) and Si-O-Si bending (450–600 cm⁻¹), with lead silicate matrices causing polarization-dependent broadening . XAS at the Cr K-edge identifies hexavalent chromium (Cr⁶⁺) in tetrahedral chromate (CrO₄²⁻) clusters, contrasting with dichromate (Cr₂O₇²⁻) in acidic environments .

Q. What are the key factors influencing the environmental stability of this compound in aqueous systems?

- Methodological Answer : Stability depends on pH and ionic strength. Under neutral conditions (pH 6–8), silicate matrices reduce chromate leaching by 40–60% compared to pure lead chromate . However, in acidic environments (pH < 4), silicate hydrolysis accelerates Cr⁶⁺ release, as shown in the table below:

| pH | Leaching Rate (mg Cr⁶⁺/g·day) | Dominant Mechanism |

|---|---|---|

| 3 | 12.5 ± 1.2 | Silicate dissolution |

| 7 | 2.1 ± 0.3 | Chromate encapsulation |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data regarding Cr⁶⁺ reduction to Cr³⁺ in this compound under UV exposure?

- Methodological Answer : Conflicting reports arise from differing experimental conditions. Combine X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR) to differentiate surface reduction (Cr³⁺) from bulk oxidation states (Cr⁶⁺). For example, UV irradiation (254 nm) induces surface reduction, but bulk Cr⁶⁺ remains stable if silicate matrices are intact .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound above 500°C?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals a three-step process:

200–400°C : Loss of hydroxyl groups from silicate.

400–600°C : Chromate decomposition (CrO₄²⁻ → Cr₂O₃ + O₂).

>600°C : Lead oxide (PbO) formation and silicate recrystallization .

- Contradictions in reported decomposition temperatures (e.g., 450°C vs. 550°C) stem from varying oxygen partial pressures during testing.

Q. How do transition metal dopants (e.g., Fe³⁺, Cu²⁺) affect the optical and catalytic properties of this compound?

- Methodological Answer : Doping modifies charge-transfer transitions. Fe³⁺ introduces absorption bands at 450–500 nm (ligand-to-metal charge transfer), while Cu²⁺ enhances photocatalytic activity under visible light via mid-gap states . Electrochemical impedance spectroscopy (EIS) quantifies dopant-induced changes in charge carrier mobility.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.